molecular formula C26H31BrN4OS B2774218 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1215644-70-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2774218
CAS RN: 1215644-70-4
M. Wt: 527.53
InChI Key: PWZLXINUKHQEDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group and the various aromatic rings. Computational methods such as density functional theory (DFT) could be used to predict the structure and properties of this molecule .

Scientific Research Applications

Antiviral Activities

Research on spiropiperidine derivatives, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, highlights their significant antiviral activities. For instance, some derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of spiropiperidine scaffolds in antiviral drug development (Apaydın et al., 2020). This suggests that analogs of the compound might offer valuable insights into the design of new antiviral agents.

Anticancer Properties

The structure-activity relationship studies on benzothiazole derivatives, including the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealed compounds with significant anticancer activities against various human tumor cell lines (Yurttaş et al., 2015). The presence of specific functional groups and heterocyclic rings in these structures is critical for their biological activity, suggesting that modifications to the compound could enhance its anticancer potential.

Analgesic and Anti-inflammatory Activities

Compounds with a bromophenyl moiety have been evaluated for their analgesic and anti-inflammatory activities. For instance, derivatives of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-ylc) to acetamides showed significant activity, comparable to standard drugs like pentazocine and aspirin, highlighting the therapeutic potential of bromophenyl-containing compounds in pain and inflammation management (Gopa et al., 2001).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, and investigating potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrN4OS/c1-4-31-15-13-26(14-16-31)29-24(20-5-9-21(27)10-6-20)25(30-26)33-17-23(32)28-22-11-7-19(8-12-22)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLXINUKHQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide

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